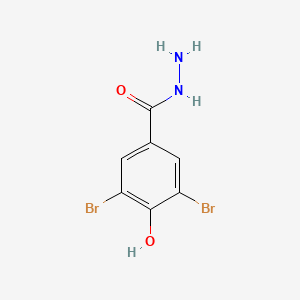

3,5-Dibromo-4-hydroxybenzohydrazide

CAS No.: 857537-46-3

Cat. No.: VC4231068

Molecular Formula: C7H6Br2N2O2

Molecular Weight: 309.945

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857537-46-3 |

|---|---|

| Molecular Formula | C7H6Br2N2O2 |

| Molecular Weight | 309.945 |

| IUPAC Name | 3,5-dibromo-4-hydroxybenzohydrazide |

| Standard InChI | InChI=1S/C7H6Br2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) |

| Standard InChI Key | GXDMLROKVHNPFT-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1Br)O)Br)C(=O)NN |

Introduction

Chemical Structure and Physicochemical Properties

3,5-Dibromo-4-hydroxybenzohydrazide belongs to the class of benzohydrazides, featuring a benzene ring substituted with hydroxyl (-OH), bromine (Br), and hydrazide (-CONHNH₂) groups at positions 4, 3/5, and 1, respectively. Its molecular formula is C₇H₅Br₂N₂O₂, with a molecular weight of 315.94 g/mol. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 271–274°C (decomposes) | |

| Solubility | Sparingly soluble in DMSO | |

| pKa | ~3.79 (predicted) | |

| Density | 2.059 g/cm³ (estimated) |

The compound’s bromine atoms enhance electrophilic reactivity, facilitating participation in substitution and coupling reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves bromination of p-cresol (4-methylphenol) followed by hydrazide formation:

-

Nucleophilic Bromination:

-

Hydrazide Formation:

Industrial-Scale Production

A patented continuous pipeline reaction system optimizes yield (>78%) by maintaining precise control over temperature and stoichiometry . Key advantages include:

-

Reduced Byproducts: Hydrogen bromide (HBr) is efficiently recovered and recycled .

-

Solvent Reuse: o-Dichlorobenzene is reused across bromination and hydrolysis steps, minimizing waste .

Applications in Scientific Research

Pharmaceutical Intermediate

3,5-Dibromo-4-hydroxybenzohydrazide is a precursor to benzohydrazide Schiff bases, which exhibit antimicrobial and anticancer activities. For example:

-

Reaction with 3,5-dibromo-2-hydroxybenzaldehyde forms a Schiff base (C₁₄H₁₀Br₂N₂O₃·H₂O) with demonstrated bioactivity .

-

Derivatives are intermediates in uricosuric agents like benzbromarone, used to treat gout .

Antimicrobial Activity

Studies report inhibitory effects against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans), with MIC values ranging from 8–32 µg/mL. The mechanism involves disruption of microbial cell membranes via halogen-hydrogen bonding interactions.

Proteomics and Enzyme Inhibition

The compound’s hydrazide group chelates metal ions, making it useful in:

-

Enzyme Inhibition: Suppresses cytochrome P450 isoforms (e.g., CYP2C9) by binding to heme iron .

-

Fluorescent Probes: Conjugated with fluorophores for detecting metal ions in biological systems .

Comparative Analysis with Analogues

The hydrazide derivative’s nucleophilic -NHNH₂ group enables unique reactivity in condensation reactions, distinguishing it from carboxylic acid or aldehyde analogues .

Recent Advances (2023–2025)

-

Drug Delivery Systems: Nanoencapsulation of 3,5-dibromo-4-hydroxybenzohydrazide in liposomes improves bioavailability for anticancer applications .

-

Environmental Degradation: A strain of Pigmentiphaga sp. H8 metabolizes the compound via oxidative decarboxylation, offering bioremediation potential.

-

Crystallography: X-ray diffraction studies reveal planar molecular geometry, with intermolecular hydrogen bonds stabilizing crystal lattices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume